molecular formula C12H17NO2 B3974872 N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide

N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide

Cat. No. B3974872
M. Wt: 207.27 g/mol
InChI Key: GCHKOWANUZOTGM-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide, also known as EMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have a selective inhibitory effect on the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and physiological effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide has several advantages as a reagent in organic synthesis, including its high purity, stability, and ease of handling. However, it is important to note that this compound is a hazardous material and should be handled with care. It can also be expensive to produce, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases such as arthritis and asthma. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. Additionally, this compound may have applications in the development of new materials and technologies, such as sensors and catalysts. Further research in these areas could lead to new and innovative applications for this compound.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide has been extensively studied in various scientific fields, including organic chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a valuable reagent in organic synthesis, as well as a potential candidate for drug discovery and development.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-10-7-5-6-9(2)12(10)13-11(14)8-15-3/h5-7H,4,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHKOWANUZOTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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